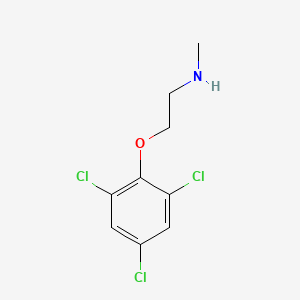
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine is an organic compound with the molecular formula C9H10Cl3NO It is characterized by the presence of a trichlorophenoxy group attached to an ethanamine backbone, with a methyl group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-Methyl-2-(2,4,6-trichlorophenoxy)acetaldehyde, while reduction can yield this compound .
Applications De Recherche Scientifique
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine can be compared with other similar compounds, such as:
2-(2,4,6-Trichlorophenoxy)ethanamine: Lacks the methyl group on the nitrogen atom, leading to different chemical properties and reactivity.
N-Methyl-2-(2,4-dichlorophenoxy)ethanamine: Has one less chlorine atom on the phenoxy group, affecting its chemical behavior and applications.
N-Methyl-2-(2,4,6-trichlorophenoxy)ethylamine: Differs in the length of the carbon chain, influencing its physical and chemical properties.
Propriétés
Formule moléculaire |
C9H10Cl3NO |
|---|---|
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
N-methyl-2-(2,4,6-trichlorophenoxy)ethanamine |
InChI |
InChI=1S/C9H10Cl3NO/c1-13-2-3-14-9-7(11)4-6(10)5-8(9)12/h4-5,13H,2-3H2,1H3 |
Clé InChI |
IBHJLAJJWGCSJB-UHFFFAOYSA-N |
SMILES canonique |
CNCCOC1=C(C=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



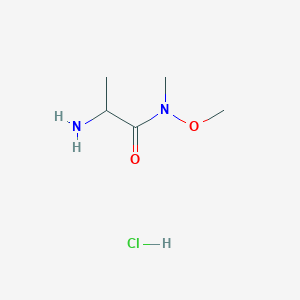
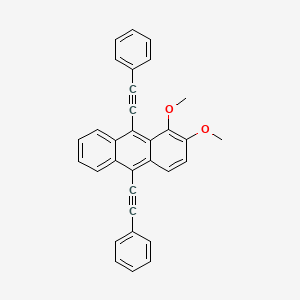
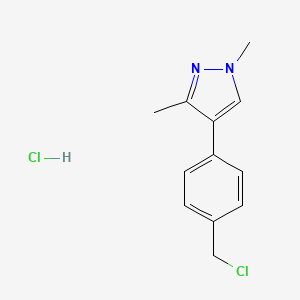

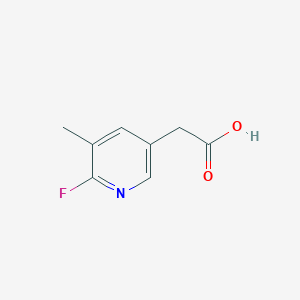

![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
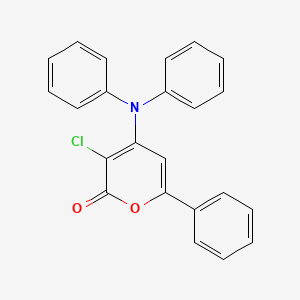

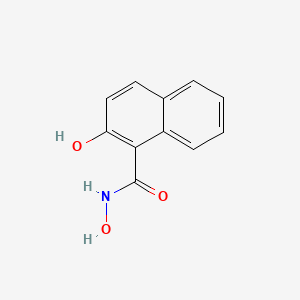

![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

